molecular formula C20H26N4O5 B11190521 N-(4-ethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(4-ethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11190521
M. Wt: 402.4 g/mol
InChI Key: SEVJUCMNSNESBF-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a methoxymethyl group, and a morpholine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the ethoxyphenyl and methoxymethyl groups. The final step involves the incorporation of the morpholine ring. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-ETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and pathways.

Medicine: In medicine, N-(4-ETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is explored for its potential therapeutic effects. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-(4-ETHOXYPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE stands out due to its complex structure, which combines multiple functional groups and a heterocyclic ring

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H26N4O5/c1-3-29-17-6-4-15(5-7-17)21-18(25)13-24-19(26)12-16(14-27-2)22-20(24)23-8-10-28-11-9-23/h4-7,12H,3,8-11,13-14H2,1-2H3,(H,21,25)

InChI Key

SEVJUCMNSNESBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)COC

Origin of Product

United States

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